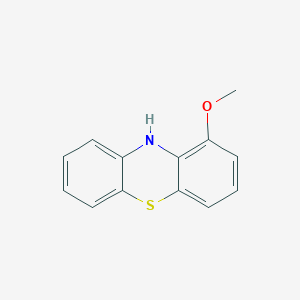
1-Methoxy-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-10H-phenothiazine typically involves the introduction of a methoxy group to the phenothiazine core. One common method is the methylation of phenothiazine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Applications De Recherche Scientifique
1-Methoxy-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes, pigments, and other materials with unique optical properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its potential antipsychotic effects. Additionally, its ability to generate reactive oxygen species through redox reactions makes it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
10H-Phenothiazine: The parent compound without the methoxy group.
10H-Phenothiazine, 1-methyl-: A derivative with a methyl group instead of a methoxy group.
10H-Phenothiazine, 1-chloro-: A derivative with a chlorine atom instead of a methoxy group.
Comparison:
1-Methoxy-10H-phenothiazine: exhibits enhanced solubility and reactivity compared to the parent compound due to the presence of the methoxy group.
10H-Phenothiazine, 1-methyl-: has similar properties but may differ in its reactivity and biological activity.
10H-Phenothiazine, 1-chloro-: has different electronic properties due to the electronegativity of chlorine, which can affect its chemical behavior and applications.
Propriétés
Numéro CAS |
1576-70-1 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H11NOS/c1-15-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)16-12/h2-8,14H,1H3 |
Clé InChI |
ROGKOUKGHMDPLN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
SMILES canonique |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Key on ui other cas no. |
1576-70-1 |
Synonymes |
1-Methoxy-10H-phenothiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















